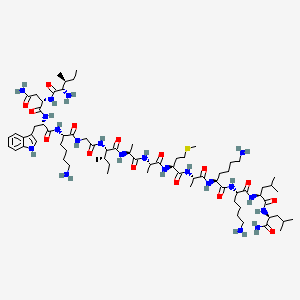
Ethenol, homopolymer, 3-phenyl-2-propenoate
Übersicht
Beschreibung
“Ethenol, homopolymer, 3-phenyl-2-propenoate” is a synthetic polymer that is produced by the polymerization of ethenol. It is also known as Poly (vinyl alcohol) cinnamate, Poly (vinyl alcohol) cinnamate ester, and Polyvinyl alcohol cinnamoate . It appears as a white to light yellow powder .
Molecular Structure Analysis
The molecular formula of “Ethenol, homopolymer, 3-phenyl-2-propenoate” is C11H12O3. The exact mass is 192.07900 . Unfortunately, the detailed molecular structure is not available in the search results.Physical And Chemical Properties Analysis
“Ethenol, homopolymer, 3-phenyl-2-propenoate” has a molecular weight of 192.21118 . It has a PSA of 57.53000 and an XLogP3 of 2.47230 . It appears as a white to light yellow powder . The boiling point is 265ºC at 760mmHg, and the flash point is 189.5ºC .Wissenschaftliche Forschungsanwendungen
Photolithography in Microelectronics
Ethenol, homopolymer, 3-phenyl-2-propenoate, also known as poly(vinyl cinnamate), is utilized in photolithography processes for microelectronics manufacturing . The polymer acts as a photoresist material that changes its solubility when exposed to ultraviolet light. This property is critical for creating intricate patterns on semiconductor wafers, leading to the production of microchips and integrated circuits.
Organic Synthesis
In the field of organic chemistry, this polymer serves as a reagent for various synthesis reactions . Its structure allows for the introduction of phenyl groups into organic molecules, which can significantly alter the chemical and physical properties of the compounds being synthesized.
Drug Delivery Systems
The biocompatible nature of Ethenol, homopolymer, 3-phenyl-2-propenoate, makes it a candidate for creating controlled drug delivery systems. Researchers are exploring its use in encapsulating drugs, allowing for targeted delivery and release within the body, potentially improving the efficacy and reducing side effects of various medications.
Optical Data Storage
Due to its optical properties, this polymer is being researched for use in optical data storage technologies . It can be used to develop high-density storage media that respond to light, enabling the storage and retrieval of large amounts of data.
Coatings and Adhesives
The polymer’s adhesive qualities are applied in coatings and adhesives, providing a durable and stable bond for materials . This application is significant in industries ranging from construction to consumer goods, where strong adhesion is essential.
3D Printing Materials
Ethenol, homopolymer, 3-phenyl-2-propenoate can be used in the formulation of resins for 3D printing . Its properties allow for the creation of detailed and complex 3D structures, which is beneficial for prototyping and manufacturing in various sectors.
Nanotechnology
In nanotechnology, the polymer is used to create nanocomposites and nanostructures . Its ability to form films and coatings at the nanoscale makes it suitable for applications in electronics, photonics, and materials science.
Sensory Applications
Finally, the polymer’s unique interactions with light and other stimuli are being harnessed for sensory applications . It could be used in the development of sensors that detect environmental changes, such as temperature, pH, or the presence of specific chemicals.
Eigenschaften
IUPAC Name |
ethenol;(E)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.C2H4O/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-3/h1-7H,(H,10,11);2-3H,1H2/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCVHWNULIPQNY-UHDJGPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CO.C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CO.C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6441315 | |
CAS RN |
9050-06-0 | |
| Record name | Ethenol, homopolymer, 3-phenyl-2-propenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009050060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenol, homopolymer, 3-phenyl-2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















